molecular formula C11H16ClNO B6265648 rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 1258784-64-3

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6265648
CAS No.: 1258784-64-3
M. Wt: 213.7
InChI Key:
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Description

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of cyclopropane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. Common synthetic routes may include:

    Cyclopropanation: The precursor, such as a styrene derivative, undergoes cyclopropanation using reagents like diazo compounds or carbenes under controlled conditions.

    Amination: The cyclopropane intermediate is then subjected to amination using reagents like ammonia or amines in the presence of catalysts.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the compound to its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or cyclopropane moieties, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride
  • rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine
  • rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine sulfate

Uniqueness

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, such as the ethoxy group on the phenyl ring and the cyclopropane moiety. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1258784-64-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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